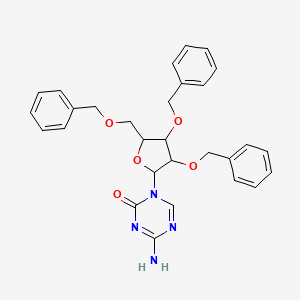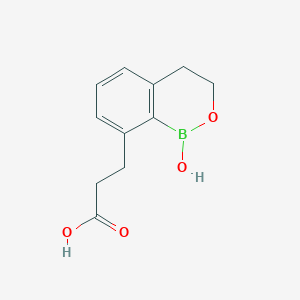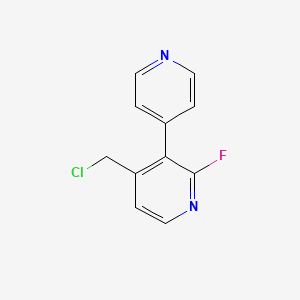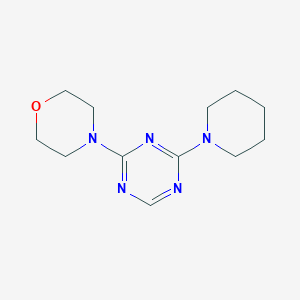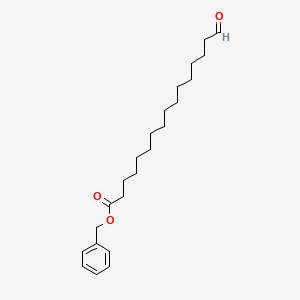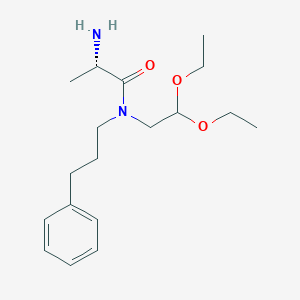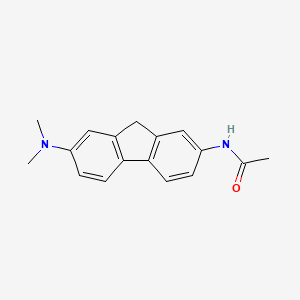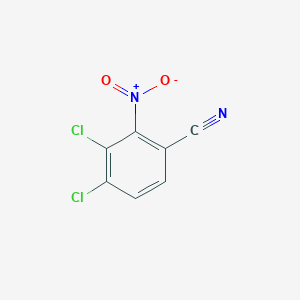![molecular formula C12H14N2O4 B13134427 ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B13134427.png)
ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate typically involves the reaction of an appropriate phenyl isocyanate with an oxazolidinone derivative. One common method includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Reaction with phenyl isocyanate: The oxazolidinone derivative is then reacted with phenyl isocyanate in the presence of a suitable solvent, such as dichloromethane, at room temperature to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted carbamates or other derivatives depending on the nucleophile used.
科学研究应用
Ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties. It is also explored as a chiral auxiliary in asymmetric synthesis.
Materials Science: The compound can be used in the development of novel polymers and materials with specific properties.
Biological Research: It is used as a tool compound to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use in coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death. The oxazolidinone ring is crucial for this activity, as it interacts with the ribosomal RNA.
相似化合物的比较
Ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate can be compared with other oxazolidinone derivatives, such as:
Linezolid: A well-known antibacterial agent with a similar oxazolidinone core structure.
Tedizolid: Another antibacterial agent with enhanced potency and a similar mechanism of action.
Contezolid: A newer oxazolidinone derivative with improved pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other oxazolidinone derivatives
属性
分子式 |
C12H14N2O4 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC 名称 |
ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate |
InChI |
InChI=1S/C12H14N2O4/c1-2-17-11(15)13-9-3-5-10(6-4-9)14-7-8-18-12(14)16/h3-6H,2,7-8H2,1H3,(H,13,15) |
InChI 键 |
RBGNALGUSUWEAA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=CC=C(C=C1)N2CCOC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


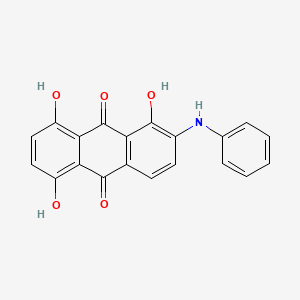

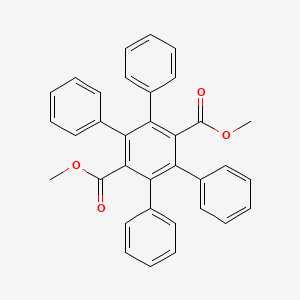
![4,5,7-Trifluorobenzo[d]thiazol-2-amine](/img/structure/B13134354.png)
